molecular formula C28H32Cl3N3O2S B560443 Smoothened Agonist, HCl CAS No. 364590-63-6

Smoothened Agonist, HCl

Cat. No.: B560443
CAS No.: 364590-63-6
M. Wt: 581.0 g/mol
InChI Key: IYXUQUYRWPGIQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smoothened Agonist, HCl involves multiple steps, starting from the appropriate benzo[b]thiophene derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Smoothened Agonist, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized benzo[b]thiophene derivatives, while substitution can produce various substituted analogs .

Scientific Research Applications

Smoothened Agonist, HCl has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the Hedgehog signaling pathway.

    Biology: It is employed in cell biology to investigate the effects of Hedgehog pathway activation on cellular processes.

    Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in diseases related to Hedgehog signaling dysregulation.

    Industry: It is utilized in the development of new drugs targeting the Hedgehog pathway

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Smoothened Agonist, HCl is unique due to its high potency and cell permeability, making it an effective tool for studying the Hedgehog signaling pathway. Its ability to counteract cyclopamine inhibition further distinguishes it from other smoothened agonists .

Properties

IUPAC Name

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXUQUYRWPGIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849548
Record name 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364590-63-6
Record name 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does SAG Dihydrochloride influence breast cancer cell migration?

A1: SAG Dihydrochloride is a smoothened (SMO) agonist, meaning it activates the Hedgehog (Hh) signaling pathway. [] This pathway plays a role in embryonic development but can be aberrantly activated in cancer. Research indicates that SAG Dihydrochloride promotes breast cancer cell migration by increasing the expression of Carbonic Anhydrase XII (CAXII), an enzyme involved in pH regulation and cell migration. [] Silencing SMO reduces CAXII expression and consequently diminishes cell migration. [] This effect is reversed by treating cells with SAG Dihydrochloride, demonstrating its ability to enhance migration through the Hh pathway and CAXII. [] Interestingly, this pro-migratory effect is hampered when CAXII is inhibited, suggesting CAXII is a key downstream effector of the Hh pathway in this context. []

Q2: Does the tumor microenvironment influence the effect of SAG Dihydrochloride on breast cancer cells?

A2: Yes, the research demonstrates that the impact of SMO silencing and SAG Dihydrochloride treatment on CAXII expression and cell migration persists within hypoxic and inflammatory microenvironments. [] These conditions are characteristic of the breast cancer tumor microenvironment, suggesting that the Hh pathway's control over CAXII expression and cell migration is relevant in a setting mimicking the in vivo tumor environment. [] This finding strengthens the potential of targeting the Hh pathway and CAXII as a therapeutic strategy for breast cancer.

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